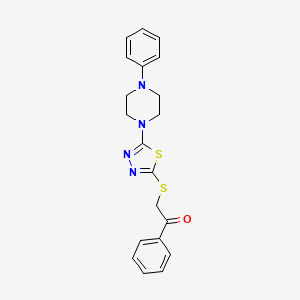

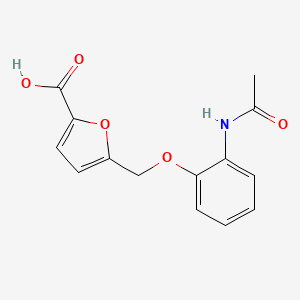

2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions. The trifluoromethyl group is quite electronegative and could potentially influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility in various solvents .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

The divergent and regioselective synthesis of trisubstituted imidazoles, including structures related to 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, is an area of significant interest. For instance, a methodology based on the regiocontrolled N-alkylation of specific intermediates leads to the selective formation of 1,2,5-trisubstituted 1H-imidazole. This process is highlighted by its ability to engage in reactions with methyl triflate, demonstrating selective formation and showcasing the regioselectivity accounted for by in situ rapid isomerization followed by regiospecific N-alkylation (Delest et al., 2008).

Catalytic Applications and Chemical Reactions

Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes exhibit noteworthy catalytic properties. The synthesis of these complexes involves specific precursors and treatments that lead to efficient catalysts for selective nitrile-primary amide interconversion and Sonogashira coupling. These complexes are characterized by their moisture and air insensitivity, thermal stability, and efficiency as catalysts for significant chemical transformations, showcasing their potential in synthetic organic chemistry and material science (Dubey, Gupta, & Singh, 2017).

Antimicrobial Applications

The synthesis of novel compounds based on the imidazole structure has led to significant antimicrobial properties. For example, the development of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles has been shown to exhibit activity in vitro against a range of dermatophytes, yeast, fungi, and Gram-positive bacteria. Some compounds also demonstrated good activity against Candida albicans in vivo, indicating their potential as antimycotic agents (Heeres & van Cutsem, 1981).

Structural and Magnetic Properties

Research into the multifunctional properties of mononuclear bisthienylethene-cobalt(II) complexes reveals the interplay between structural, magnetic, and photochromic behaviors. These complexes, synthesized using specific bisthienylethenes with N,O-donor binding sites, demonstrate distinct magnetic behaviors and field-induced slow magnetic relaxation, as well as photochromic behavior upon irradiation. Such studies highlight the potential of imidazole-based compounds in the development of new materials with multifunctional properties (Cao et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a process that has seen recent advances . This could potentially be a part of the interaction mechanism of this compound with its targets.

Biochemical Pathways

The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with biochemical pathways related to these areas.

Result of Action

The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have significant effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXWCADVCHEMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)

![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2868378.png)